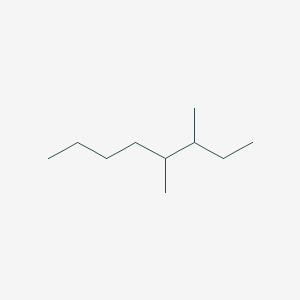

3,4-Dimethyloctane

Descripción

Contextual Significance within Branched Alkane Chemistry

3,4-Dimethyloctane is a saturated branched-chain hydrocarbon with the chemical formula C10H22. cymitquimica.comontosight.ai As a member of the decane (B31447) isomer family, it holds particular significance in the field of branched alkane chemistry. Its structure, featuring methyl groups at the third and fourth carbon positions of an octane (B31449) backbone, imparts specific physicochemical properties that distinguish it from its linear counterpart, n-decane, and other branched isomers. cymitquimica.comontosight.ai These properties, such as a lower boiling point and altered viscosity compared to n-decane, are of fundamental interest in studies of structure-property relationships.

The branching in this compound influences its combustion characteristics, making it a relevant component for investigation in fuel science. Branched alkanes are known to have higher octane ratings, a measure of a fuel's resistance to knocking in an engine. ontosight.ai Consequently, this compound and its isomers are studied as components of gasoline and jet fuel surrogates to model and understand the complex combustion chemistry of real fuels. researchgate.netosti.govnih.gov Its behavior during oxidation and pyrolysis provides valuable data for the development of detailed kinetic models that predict fuel performance and emission formation. osti.govresearchgate.net

Furthermore, in the realm of analytical chemistry, this compound serves as a reference compound in gas chromatography (GC). nist.gov Its specific retention time under defined GC conditions helps in the identification and quantification of other hydrocarbons in complex mixtures like petroleum distillates. The study of its chromatographic behavior, along with that of its isomers, contributes to the refinement of separation techniques and the understanding of intermolecular interactions between analytes and stationary phases. nist.gov

Overview of Scholarly Contributions and Research Trajectories

Research on this compound has evolved from fundamental characterization to its application in sophisticated chemical studies. Early research focused on the synthesis and isolation of various alkane isomers, including this compound, and the determination of their basic physical properties. The development of advanced spectroscopic and chromatographic techniques has since enabled more detailed investigations.

A significant trajectory in the study of this compound is its role in combustion chemistry. Researchers have investigated the cool flame chemistry of diesel surrogate compounds, including branched alkanes like 2,7-dimethyloctane, which provides insights into the autooxidation mechanisms applicable to this compound. osti.govresearchgate.net These studies are crucial for developing cleaner and more efficient combustion engines. The compound is also of interest in the development of advanced biofuels, where branched alkanes can be produced from renewable sources and offer improved fuel properties over traditional biofuels like ethanol. researchgate.net

Another important area of research is the conformational analysis of this compound and its stereoisomers (the erythro and threo forms). nist.govnist.gov Understanding the preferred spatial arrangements of the atoms in these molecules is fundamental to explaining their reactivity and physical behavior. Techniques such as Newman projections are used to analyze the steric and torsional strains in different conformations, providing insights into the most stable molecular shapes. pearson.comchegg.com

The study of the stereochemistry of this compound is also an active area of research. The presence of two chiral centers at the 3 and 4 positions means that four stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). youtube.com Research in this area involves the synthesis of specific stereoisomers and the study of their unique properties, which can have implications for their biological interactions and their behavior in chiral environments.

Interactive Data Tables

Below are tables summarizing key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H22 | cymitquimica.comontosight.ai |

| Molecular Weight | 142.28 g/mol | cymitquimica.com |

| Boiling Point | 166 °C | researchgate.net |

| Appearance | Colorless liquid | cymitquimica.com |

| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.com |

| Technique | Key Data | Reference |

|---|---|---|

| Mass Spectrometry (GC-MS) | Top m/z peaks: 43, 57, 56 | nih.gov |

| Kovats Retention Index (non-polar column) | 936 - 939 | nist.govnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871245 | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-92-8 | |

| Record name | Octane, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 3,4 Dimethyloctane

Elucidation of Chiral Centers and Stereoisomeric Configurations

3,4-Dimethyloctane is a chiral molecule due to the presence of two asymmetric carbon atoms at positions 3 and 4 of the octane (B31449) backbone. youtube.com A chiral center is a carbon atom that is attached to four different groups. vedantu.comquora.com For this compound, carbon-3 (C3) is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the substituted alkyl chain. Similarly, carbon-4 (C4) is bonded to a hydrogen atom, a methyl group, a butyl group, and the rest of the substituted alkyl chain. The presence of these two distinct chiral centers means that this compound can exist as 2n stereoisomers, where n is the number of chiral centers. Thus, there are 22 = 4 possible stereoisomers for this compound. vedantu.com

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the R/S nomenclature for each stereoisomer. The four stereoisomers of this compound are (3R,4R), (3S,4S), (3R,4S), and (3S,4R). youtube.comchegg.com

The assignment process involves prioritizing the four groups attached to each chiral center based on atomic number. For C3, the priority order is typically the C4-containing butyl group, the ethyl group, the methyl group, and finally the hydrogen atom. For C4, the priority is the C3-containing substituted ethyl group, the butyl group, the methyl group, and the hydrogen atom. By orienting the molecule with the lowest priority group (hydrogen) pointing away, the configuration is assigned as R (rectus) for a clockwise sequence of the remaining groups or S (sinister) for a counter-clockwise sequence. youtube.com

Stereoisomers of this compound| Stereoisomer | Configuration at C3 | Configuration at C4 |

|---|---|---|

| (3R,4R)-3,4-Dimethyloctane | R | R |

| (3S,4S)-3,4-Dimethyloctane | S | S |

| (3R,4S)-3,4-Dimethyloctane | R | S |

| (3S,4R)-3,4-Dimethyloctane | S | R |

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers. masterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. vedantu.comyoutube.com In the case of this compound, this relationship occurs when the configurations at all chiral centers are inverted relative to one another. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when some, but not all, of the chiral centers have opposite configurations. masterorganicchemistry.com

For this compound, there are two pairs of enantiomers and four pairs of diastereomers.

(3R,4R)-3,4-Dimethyloctane and (3S,4S)-3,4-Dimethyloctane are enantiomers. youtube.comchegg.com

(3R,4S)-3,4-Dimethyloctane and (3S,4R)-3,4-Dimethyloctane are also a pair of enantiomers.

Any other pairing of stereoisomers results in a diastereomeric relationship. For example, (3R,4R)-3,4-Dimethyloctane is a diastereomer of both (3R,4S)-3,4-Dimethyloctane and (3S,4R)-3,4-Dimethyloctane.

Stereochemical Relationships of this compound Isomers| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (3R,4R) | (3S,4S) | Enantiomers |

| (3R,4S) | (3S,4R) | Enantiomers |

| (3R,4R) | (3R,4S) | Diastereomers |

| (3R,4R) | (3S,4R) | Diastereomers |

| (3S,4S) | (3R,4S) | Diastereomers |

| (3S,4S) | (3S,4R) | Diastereomers |

The terms erythro and threo are used to describe the relative configuration of two adjacent chiral centers. chemistrysteps.com This nomenclature is derived from the structures of the sugars erythrose and threose. chemistrysteps.com When the carbon chain is drawn in a Fischer projection in a way that the main chain is vertical, the erythro isomer has similar substituents on the same side, while the threo isomer has them on opposite sides. chemistrysteps.comyoutube.com

In the context of this compound, the "similar substituents" are the two methyl groups at C3 and C4.

The erythro pair corresponds to the stereoisomers where the methyl groups would be on the same side in a Fischer projection, which are the (3R,4S) and (3S,4R) isomers.

The threo pair corresponds to the stereoisomers where the methyl groups would be on opposite sides, which are the (3R,4R) and (3S,4S) isomers. nist.gov

The NIST (National Institute of Standards and Technology) Chemistry WebBook explicitly lists "this compound, erythro" and "this compound, threo" as stereoisomers of the parent compound. nist.govnist.gov

Conformational Analysis and Rotational Isomerism

The different spatial arrangements of atoms in a molecule that result from rotation about single bonds are known as conformations. For this compound, the most significant conformational analysis involves rotation around the C3-C4 bond.

Newman projections are a valuable tool for analyzing the rotational conformations (rotamers) around the C3-C4 bond and assessing their relative stabilities. doubtnut.comchegg.com In a Newman projection of this compound viewed along this bond, C3 is the front carbon and C4 is the back carbon. The groups attached to C3 are a hydrogen, a methyl group, and an ethyl group. The groups on C4 are a hydrogen, a methyl group, and a butyl group.

The stability of the different conformations is primarily determined by steric hindrance. Conformations are generally either staggered (more stable) or eclipsed (less stable). doubtnut.com

Staggered Conformations: The substituents on the front carbon are positioned 60° away from the substituents on the back carbon. The most stable staggered conformation is the anti-periplanar arrangement, where the largest groups (the ethyl group on C3 and the butyl group on C4) are 180° apart to minimize steric strain. Other staggered conformations, known as gauche, have the largest groups 60° apart, leading to some steric repulsion.

Eclipsed Conformations: The substituents on the front and back carbons are aligned, leading to maximum steric repulsion and torsional strain. The least stable conformation is the one where the largest groups (ethyl and butyl) are fully eclipsed (0° dihedral angle).

The energy landscape of rotation around the C3-C4 bond is characterized by energy minima for staggered conformations and energy maxima for eclipsed conformations. chegg.com The relative energy of each conformation depends on the sum of the steric interactions present. lasalle.edulasalle.edu

The preferred conformation of this compound is the staggered rotamer that minimizes steric interactions. This is achieved when the bulkiest groups are positioned anti to each other.

Most Stable Conformation: The staggered conformation where the ethyl group (on C3) is anti-periplanar to the butyl group (on C4). This arrangement minimizes the high-energy gauche interactions between these large alkyl groups.

Least Stable Conformation: The eclipsed conformation where the ethyl group and the butyl group are aligned, creating the most significant steric and torsional strain.

Relative Stability of Key C3-C4 Rotamers in this compound| Conformation Type | Key Feature | Relative Energy Level | Reason for Stability/Instability |

|---|---|---|---|

| Staggered (Anti) | Ethyl and Butyl groups are 180° apart | Lowest (Most Stable) | Minimal steric hindrance between the largest substituents. |

| Staggered (Gauche) | Ethyl and Butyl groups are 60° apart | Intermediate | Some steric strain from gauche interaction between large alkyl groups. |

| Eclipsed | Substituents are aligned (0° apart) | Highest (Least Stable) | Significant torsional and steric strain, especially when large groups eclipse each other. |

Spectroscopic Methodologies for Isomer Discrimination

The differentiation and characterization of the stereoisomers of this compound rely on sophisticated spectroscopic techniques that are sensitive to the three-dimensional structure of molecules.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Analysis

The differentiation arises from the fact that diastereomers have distinct chemical environments for their nuclei, leading to different chemical shifts and coupling constants. For the erythro and threo isomers of this compound, the relative orientation of the two methyl groups at C3 and C4, and the adjacent protons, will lead to unique NMR signatures.

Key Advanced NMR Techniques:

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other. In a COSY spectrum of this compound, cross-peaks would reveal the coupling between the methine protons at C3 and C4 and their neighboring methylene (B1212753) and methyl protons. While this confirms connectivity in both diastereomers, subtle differences in the cross-peak patterns or chemical shifts can be indicative of a specific isomer.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity. This is particularly useful for stereochemical assignment. In the different conformations of the erythro and threo isomers, the distances between specific protons will vary. For instance, a NOESY experiment could reveal a stronger correlation between the methyl protons at C3 and a proton on the C5 methylene group in one diastereomer compared to the other, depending on the preferred conformations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the ¹H and ¹³C signals unambiguously for each stereoisomer.

Pure Shift NMR: This technique can collapse complex multiplets into singlets, which is especially useful when chemical shift differences between diastereomers are small compared to the width of the multiplets. This enhanced resolution can allow for the clear distinction and quantification of each diastereomer in a mixture.

Illustrative ¹³C NMR Chemical Shift Data for Diastereomers of this compound

The following table presents hypothetical ¹³C NMR data for the erythro and threo isomers of this compound, illustrating the expected small differences in chemical shifts due to their different stereochemistry.

| Carbon Atom | Erythro Isomer (Predicted δ in ppm) | Threo Isomer (Predicted δ in ppm) |

| C1 | 14.1 | 14.2 |

| C2 | 23.0 | 23.1 |

| C3 | 38.5 | 39.0 |

| C4 | 39.2 | 39.8 |

| C5 | 27.8 | 27.5 |

| C6 | 29.5 | 29.4 |

| C7 | 22.8 | 22.7 |

| C8 | 14.0 | 14.0 |

| 3-CH₃ | 15.2 | 15.8 |

| 4-CH₃ | 15.5 | 16.1 |

Note: This data is illustrative and based on general principles of NMR spectroscopy for diastereomers.

Vibrational Spectroscopy (IR) for Configurational Distinctions

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. While conventional IR spectroscopy is excellent for identifying functional groups, its ability to distinguish between stereoisomers of alkanes is limited due to the similarity of their bond vibrations.

However, Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light, is highly sensitive to the chirality of a molecule. rsc.orgwikipedia.org Since the enantiomers of this compound are chiral, they would be VCD active. The VCD spectra of the (3R,4R) and (3S,4S) enantiomers would be mirror images of each other. Similarly, the (3R,4S) and (3S,4R) enantiomers would exhibit mirror-image VCD spectra.

The diastereomers (erythro and threo) have different molecular shapes and symmetries, which would result in distinctly different VCD spectra. The C-H stretching and bending regions of the IR spectrum, while complex, would show unique patterns in their VCD spectra, allowing for their differentiation. Computational modeling is often used in conjunction with experimental VCD to assign the absolute configuration of a chiral molecule. wikipedia.org

Expected Differentiating Features in Vibrational Spectra

| Spectroscopic Feature | Erythro Isomer | Threo Isomer | Rationale |

| Symmetry | Cᵢ (for the meso-like conformation) | C₂ | The different point group symmetries of the lowest energy conformations lead to different selection rules for vibrational transitions. |

| VCD C-H Stretch | Unique bisignate signals | Different unique bisignate signals | The spatial arrangement of C-H bonds is different, leading to distinct VCD signatures. |

| IR Fingerprint Region | Specific pattern of absorption bands | A different, but overall similar, pattern of absorption bands | Subtle differences in vibrational coupling due to different steric environments. |

Note: This table is based on theoretical principles of vibrational spectroscopy.

Comparative Studies with Related Branched Alkane Stereoisomers

The spectroscopic features of this compound's stereoisomers can be better understood through comparison with other branched alkanes.

For instance, comparing the NMR spectra of this compound with its constitutional isomer, 3,5-dimethyloctane (B92337) , reveals the effect of the relative positioning of the methyl branches. In 3,5-dimethyloctane, the chiral centers are separated by a methylene group. This increased distance would likely result in smaller differences in the chemical shifts between its diastereomers compared to this compound, where the chiral centers are adjacent.

A comparison with 2,3-dimethylbutane (B166060) , a smaller branched alkane with adjacent chiral centers, can also be insightful. The principles of stereochemical differentiation using NMR and VCD in 2,3-dimethylbutane would be analogous to those for this compound, though the specific spectral patterns would differ due to the shorter carbon chain.

Studies on a range of octane isomers have shown that the degree of branching and the position of the branches significantly affect their physicochemical properties, which are reflections of their underlying molecular structure and intermolecular forces. nih.gov These structural variations also manifest in their spectroscopic data. Generally, increased branching leads to a more compact structure, which can influence conformational preferences and, consequently, NMR chemical shifts and coupling constants.

Advanced Synthetic Methodologies for 3,4 Dimethyloctane and Its Analogs

Stereoselective and Stereospecific Synthesis Pathways for Branched Alkanes

Achieving stereochemical control is paramount when synthesizing specific isomers of chiral molecules like 3,4-dimethyloctane. Stereoselective and stereospecific reactions are key to this endeavor.

A common strategy involves building the carbon skeleton from smaller, functionalized precursors where the stereocenters can be set deliberately. For instance, the synthesis of various stereoisomers of other branched alkanes, such as 7,11-dimethylheptadecane and 2,6-dimethyloctane-1,8-dioic acid, provides a blueprint for these approaches. acs.orgresearchgate.nettandfonline.com Key reactions in these pathways include:

Grignard Reactions: The addition of Grignard reagents to carbonyl compounds is a classic carbon-carbon bond-forming reaction. By using chiral ketones, aldehydes, or Grignard reagents, specific stereoisomers can be targeted. Subsequent dehydration of the resulting tertiary alcohols and hydrogenation of the alkene products yield the desired branched alkanes. plymouth.ac.uk

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are instrumental in forming alkenes with defined stereochemistry, which can then be hydrogenated to the corresponding alkanes. The double Horner–Wadsworth–Emmons (HWE) reaction, for example, has been used in the stereoselective synthesis of complex molecules, showcasing its power in controlling double bond geometry. acs.org

Claisen Rearrangement: The Johnson-Claisen rearrangement offers a path to creating carbon-carbon bonds with predictable stereochemistry. For example, the reaction of (E)-2-buten-1-ol with triethylorthopropionate can produce esters with specific stereocenters that, after reduction, can serve as building blocks for branched alkanes. stackexchange.com

Asymmetric Alkylation: Phase-transfer-catalyzed asymmetric alkylation of precursors like glycinate (B8599266) Schiff bases with racemic secondary alkyl halides can produce intermediates with high enantio- and diastereoselectivity. organic-chemistry.org These intermediates can be further elaborated into chiral branched structures.

The synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a related dimethyl-branched structure, highlights a typical multi-step approach. tandfonline.com The process started from optically active citronellol (B86348) to set one chiral center, followed by a series of transformations including oxidation and coupling to build the final diacid structure. tandfonline.com This underscores the principle of using readily available chiral pool starting materials to construct complex acyclic molecules.

Catalytic Approaches in Branched Alkane Synthesis

Catalysis is central to modern alkane synthesis, offering routes that are more efficient and selective than stoichiometric methods. rsc.orgresearchgate.net Both homogeneous and heterogeneous catalysts have been developed for the challenging task of functionalizing and constructing alkanes.

The direct functionalization of alkanes, which are typically inert due to their strong C-H bonds, is a major goal in catalysis. torvergata.itcaltech.edu

Homogeneous Catalysis: This approach involves catalysts that are in the same phase as the reactants, typically in a liquid solution. researchgate.netiaea.org Homogeneous catalysts often operate under milder conditions and can offer higher selectivity compared to their heterogeneous counterparts. rsc.org Transition metal complexes, such as those based on rhodium, iridium, and palladium, are prominent in this field. rsc.orgnih.gov For example, rhodium complexes can catalyze the borylation of alkanes, introducing a functional group that can be used for further transformations. illinois.educaltech.edu Polyoxometalates have also been employed as homogeneous catalysts for the photochemical functionalization of alkanes. acs.org

Heterogeneous Catalysis: In this mode, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. researchgate.net This offers the significant practical advantage of easy catalyst recovery. researchgate.net Industrially, heterogeneous catalysts are used for alkane processing, such as cracking and reforming, but these processes often require harsh conditions (temperatures of 400 to 600 °C) and can have poor selectivity. rsc.org Recent progress has focused on developing heterogeneous systems that operate under milder conditions. researchgate.net For instance, a SO₄/ZrO₂-Al₂O₃ catalyst has been used to convert polyethylene (B3416737) into gasoline-range hydrocarbons with a high proportion of branched alkanes at 280 °C. bohrium.com Similarly, ruthenium on ceria (Ru/CeO₂) has been shown to convert squalane, a branched hydrocarbon, into smaller branched alkanes without skeletal isomerization. researchgate.netnih.gov

The design of the catalyst is critical for controlling the outcome of a reaction, including its efficiency and selectivity (regio-, chemo-, and stereo-). numberanalytics.com

Ligand and Support Effects: In homogeneous catalysis, the ligands attached to the metal center are crucial. numberanalytics.com By modifying the steric and electronic properties of ligands, chemists can fine-tune a catalyst's activity and selectivity. For example, in the dirhodium-catalyzed C-H amination, the catalyst's ligand structure dictates which C-H bond in a molecule is functionalized, enabling selective reaction at primary, secondary, or tertiary positions. nih.gov In heterogeneous catalysis, the support material (e.g., zeolites, silica, metal oxides) plays a vital role. The pore size and topology of supports like zeolites can impart shape selectivity, favoring the formation of specific isomers that fit within the catalyst's pores. illinois.eduonepetro.org

Site Isolation and Bimetallic Systems: A key strategy in catalyst design is the isolation of active sites to prevent unwanted side reactions. nih.gov For instance, isolating vanadium species in a tungsten phosphate (B84403) matrix increases selectivity toward desired oxygenates in n-butane oxidation. nih.gov Bimetallic catalysts, containing two different metals, can also exhibit enhanced activity and selectivity. The combination of platinum with other transition metals on a zeolite support has been shown to enhance catalytic activity and selectivity in the hydroconversion of n-alkanes. onepetro.org

The following table presents data on the influence of different rhodium catalysts on the borylation of n-decane, illustrating how catalyst structure affects yield.

| Catalyst | Reaction Time (h) | Yield of decylBpin (%) | Reference |

|---|---|---|---|

| [Rh(Ind)(IMes)(COE)] | 16 | 18 | acs.org |

| [Rh(Ind)(SIMes)(COE)] | 16 | 18 | acs.org |

| [RhCp*(PMe3)(CH2Cl2)] | 16 | 11 | acs.org |

| [Rh(Ind)(SIDipp)(COE)] | 16 | 7 | acs.org |

Reaction Mechanism Elucidation during Synthetic Pathways

Understanding the step-by-step reaction mechanism is crucial for improving synthetic methods. caltech.edu For catalytic alkane functionalization, mechanisms often involve the activation of strong C-H or C-C bonds.

C-H Bond Activation: Many catalytic systems operate via C-H activation. researchgate.net In reactions catalyzed by transition metals like iridium or rhodium, an early step is often the oxidative addition of a C-H bond to the metal center, forming a metal-alkyl-hydride intermediate. rsc.org Another common pathway involves hydrogen atom transfer (HAT), where a high-valent metal-oxo or other radical species abstracts a hydrogen atom from the alkane to form an alkyl radical. rsc.orgtorvergata.it

Carbenium/Carbonium Ion Intermediates: In acid-catalyzed reactions, such as isomerization over zeolites, the mechanism proceeds through carbocationic intermediates. tandfonline.com An alkane can be activated to form a carbenium ion, which can then undergo skeletal rearrangement (isomerization) or β-scission (cracking) to form smaller fragments. tandfonline.comacs.org

Catalytic Cycles: Elucidating the full catalytic cycle is a primary goal of mechanistic studies. For the oxidative dehydrogenation of propane (B168953) on vanadium oxide catalysts, for example, quantum mechanics studies have detailed a complete cycle that includes propane activation, functionalization, and the reoxidation of the catalyst by O₂. caltech.edu Similarly, reaction network generation using computational tools can map out the complex pathways in processes like the conversion of n-decane into various products, involving steps like dehydrogenation, cyclization, and isomerization. acs.org

Optimization Strategies for Synthetic Yields and Purity

Optimizing a synthetic procedure to maximize the yield and purity of the target compound is a critical final step. This involves systematically adjusting various reaction parameters.

Catalyst Loading and Stability: The amount of catalyst used must be optimized to balance reaction rate and cost. Catalyst stability is also a major concern, as deactivation can lead to lower yields and incomplete reactions. illinois.eduonepetro.org Strategies to improve stability include anchoring homogeneous catalysts to solid supports or designing more robust ligand systems. onepetro.org

Purification: After the reaction, purification is necessary to isolate the desired product from unreacted starting materials, catalysts, and byproducts. Common techniques include distillation, chromatography (including gas chromatography for volatile compounds like alkanes), and recrystallization for solid derivatives. The synthesis of the stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, for instance, required high-performance liquid chromatography (HPLC) to separate the different isomers of a derivatized version of the product. researchgate.nettandfonline.com

The table below shows how reaction conditions can be optimized for product selectivity in the functionalization of hexane.

| Substrate | Reaction Medium | Primary C-H Functionalization Yield (%) | Secondary C-H Functionalization Yield (%) | Reference |

|---|---|---|---|---|

| n-Hexane | Neat Hexane | 3 | 97 | acs.org |

| n-Hexane | Supercritical CO₂ | 30 | 70 | acs.org |

Reaction Pathways and Mechanistic Chemistry of 3,4 Dimethyloctane

Oxidation and Combustion Mechanisms

The oxidation and combustion of alkanes are driven by free-radical chain propagation. dtic.mil For branched alkanes like 3,4-dimethyloctane, these mechanisms are particularly intricate due to the different types of C-H bonds (primary, secondary, and tertiary) which have varying bond dissociation energies.

Low-Temperature Oxidation Processes of Branched Alkanes

At temperatures below approximately 850 K, the oxidation of alkanes can exhibit a two-stage ignition process, a phenomenon governed by a complex set of radical chain reactions. dtic.mil The low-temperature oxidation chemistry is critical for understanding autoignition processes in engines. pnas.orgnih.gov This process begins with the abstraction of a hydrogen atom from the fuel molecule, forming an alkyl radical (R•). pnas.org Due to the lower bond dissociation energy of tertiary C-H bonds, abstraction is most likely to occur at the 3- or 4-position of this compound.

Formation and Identification of Highly Oxygenated Intermediates

Recent research has demonstrated that low-temperature oxidation of alkanes, including branched structures, leads to the formation of highly oxygenated molecules (HOMs). nih.govosti.gov These intermediates, which contain multiple oxygen atoms, are formed through a process of sequential O₂ addition and intramolecular isomerization. pnas.orgresearchgate.net This autooxidation mechanism can produce intermediates with three, four, five, or even more oxygen atoms while retaining the carbon skeleton of the parent alkane. pnas.orgresearchgate.net

For a C10 alkane like this compound (C₁₀H₂₂), the identified classes of HOMs during the oxidation of its isomers include species with molecular formulas such as C₁₀H₂₀O₃, C₁₀H₁₈O₄, C₁₀H₂₀O₄, and C₁₀H₂₀O₅. pnas.org These intermediates are typically multifunctional, containing hydroperoxy (-OOH), carbonyl (C=O), and cyclic ether functional groups. pnas.org The presence of hydroperoxy groups is a key feature, and their decomposition provides the chain-branching pathways essential for autoignition. pnas.orgosti.gov The identification of these species is often accomplished using advanced mass spectrometry techniques, such as synchrotron vacuum ultraviolet photoionization molecular beam mass spectrometry (SVUV-PIMS). osti.govosti.gov

Table 1: Representative Highly Oxygenated Intermediates in C10 Branched Alkane Oxidation This table is based on data from the oxidation of 2,7-dimethyloctane, an isomer of this compound, and represents the types of intermediates expected.

| Molecular Formula | Proposed Functional Groups | Significance | Source |

| C₁₀H₂₀O₃ | Keto-hydroperoxide | Product of second O₂ addition, key branching precursor. | pnas.org, osti.gov |

| C₁₀H₂₀O₄ | Diketo-hydroperoxide or Keto-dihydroperoxide | Product of subsequent oxidation, indicates extensive oxidation. | pnas.org, osti.gov |

| C₁₀H₁₈O₄ | Dione or species with C=C bonds | Formed from reactions of more oxygenated species. | pnas.org, osti.gov |

| C₁₀H₂₀O₅ | Product of third O₂ addition | Indicates pathways of extensive autooxidation. | pnas.org, researchgate.net |

Radical Chemistry and Autooxidation Pathways

The formation of HOMs is underpinned by radical chemistry and autooxidation pathways. rsc.org The process is a radical chain reaction involving several key steps: pnas.orgresearchgate.net

Initiation : Abstraction of a hydrogen atom from this compound by a radical species (like OH•) or O₂ at higher temperatures, to form an alkyl radical (R•). helsinki.fi

First O₂ Addition : The alkyl radical (R•) rapidly adds a molecule of oxygen to form a peroxy radical (ROO•). helsinki.fi

Isomerization : The ROO• radical undergoes intramolecular hydrogen abstraction, where a hydrogen atom from another part of the carbon chain is transferred to the peroxy group. This forms a hydroperoxyalkyl radical (•QOOH). pnas.org

Second O₂ Addition : The •QOOH radical adds another oxygen molecule, forming a hydroperoxyalkylperoxy radical (•OOQOOH). pnas.org

Further Isomerization and O₂ Addition : This process can continue, with further isomerization and oxygen addition steps leading to the formation of increasingly oxygenated peroxy radicals and, ultimately, stable HOMs after termination reactions. pnas.orgresearchgate.net

This sequence of O₂ addition and isomerization is known as autooxidation and is responsible for the complex mixture of oxidation products observed. pnas.orgrsc.org The specific pathways and products are highly dependent on the molecular structure of the alkane. nih.govosti.gov

Isomerization and Rearrangement Processes

Isomerization reactions involve the rearrangement of a molecule's atomic structure to form an isomer, a process of significant industrial importance for producing high-octane gasoline components from linear alkanes. tandfonline.comiupac.org

Catalytic Isomerization of Branched Alkanes

The skeletal isomerization of alkanes is typically achieved using bifunctional catalysts, which possess both metallic and acidic sites. tandfonline.comresearchgate.net Common catalysts include platinum supported on acidic materials like chlorided alumina, zeolites, or sulfated zirconia. researchgate.netntnu.nontnu.no

The generally accepted mechanism for bifunctional catalysis proceeds through several steps: researchgate.netntnu.no

Dehydrogenation : The alkane (e.g., an n-alkane feedstock) is dehydrogenated on the metallic site (e.g., platinum) to form an alkene.

Protonation : The alkene migrates to an acid site on the support, where it is protonated to form a carbenium ion intermediate.

Rearrangement : The carbenium ion undergoes skeletal isomerization to a more stable, branched structure. For example, a secondary carbenium ion can rearrange to a more stable tertiary carbenium ion.

Deprotonation and Hydrogenation : The branched carbenium ion deprotonates to form a branched alkene, which then migrates back to a metallic site and is hydrogenated to the final branched alkane product, such as this compound. researchgate.net

Because these reactions are typically exothermic, lower temperatures favor the formation of more highly branched isomers. tandfonline.comntnu.no However, higher temperatures are often required to achieve sufficient catalytic activity. tandfonline.com Finding a catalyst that is active at low temperatures and resistant to poisons remains a key area of research. ntnu.no

Table 2: Common Catalyst Systems for Alkane Isomerization

| Catalyst Type | Acidic Function | Metallic Function | Operating Temperature | Characteristics | Source |

| Platinum on Chlorided Alumina | Chlorided Alumina | Platinum | Low | High activity but very sensitive to poisons like water and sulfur. | ntnu.no, ntnu.no |

| Platinum on Zeolites | Zeolite (e.g., ZSM-22, SAPO-11) | Platinum | Higher | More resistant to poisons but less active, requiring higher temperatures. | ntnu.no, mdpi.com, |

| Sulfated Zirconia (SZ) | Sulfated Zirconia | Often promoted with Pt, Fe, or Mn | Variable | Promising alternative with high acidity. | ntnu.no, ntnu.no |

Intramolecular Hydrogen Atom Abstraction and Radical Isomerization

Intramolecular hydrogen atom abstraction is a fundamental type of radical isomerization crucial to the oxidation mechanisms described previously. pnas.org In this process, a radical center within a molecule abstracts a hydrogen atom from another position on the same molecule, resulting in the migration of the radical site. nih.govrsc.org

During the low-temperature oxidation of this compound, the isomerization of the peroxy radical (ROO•) to a hydroperoxyalkyl radical (•QOOH) is a key example. pnas.orgresearchgate.net This reaction most often occurs via a six-membered ring transition state, as this configuration has the lowest activation energy. pnas.org The rate of this H-atom transfer is strongly dependent on the type of C-H bond being broken (tertiary < secondary < primary) and the temperature. pnas.org

This radical isomerization is the rate-limiting step in the autooxidation chain and dictates the subsequent reaction pathways. pnas.org The relocation of the radical center allows for the addition of a second O₂ molecule at a different site, leading to the formation of the complex, highly oxygenated intermediates that characterize low-temperature combustion. pnas.orgresearchgate.net

Functionalization Reactions and Derived Species (e.g., Halogenation)

The functionalization of alkanes such as this compound is primarily achieved through free-radical substitution reactions, with halogenation being a classic example. byjus.com Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds. byjus.com Consequently, reactions require energetic input, typically heat or ultraviolet (UV) light, to initiate the formation of radicals. organicchemistrytutor.com

The mechanism for free-radical halogenation proceeds through three main stages: initiation, propagation, and termination. studyorgo.com

Initiation: The reaction begins with the homolytic cleavage of the halogen molecule (e.g., Cl₂ or Br₂) by heat or light, generating two halogen radicals. organicchemistrytutor.com

Propagation: A halogen radical then abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. In the case of this compound, hydrogen abstraction can occur at a primary (1°), secondary (2°), or tertiary (3°) carbon atom. The resulting alkyl radical then reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain reaction. studyorgo.com

Termination: The reaction ceases when two radicals combine to form a stable molecule. studyorgo.com

The regioselectivity of halogenation—the specific site of halogen substitution—is dictated by the stability of the intermediate alkyl radical. The order of stability for alkyl radicals is tertiary > secondary > primary. pdx.edu This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center. As a result, the abstraction of a hydrogen atom from a more substituted carbon is favored. youtube.com

In this compound, there are primary, secondary, and tertiary C-H bonds. The tertiary hydrogens at the C-3 and C-4 positions are the most likely sites for abstraction, followed by the secondary hydrogens, and lastly the primary hydrogens.

The selectivity of the halogenation reaction is highly dependent on the halogen used. Bromination is significantly more regioselective than chlorination. pdx.edu According to Hammond's postulate, the transition state for the endothermic hydrogen abstraction by a bromine radical closely resembles the alkyl radical product. Therefore, the stability of the resulting radical has a large influence on the activation energy, and the more stable tertiary radical is formed almost exclusively. pdx.edu Conversely, hydrogen abstraction by a chlorine radical is an exothermic process with an earlier transition state that has less radical character. Consequently, the differences in activation energies for the formation of primary, secondary, and and tertiary radicals are smaller, leading to a mixture of chlorinated products. pdx.edu

The approximate relative rates of abstraction for bromination are 1600:80:1 for tertiary, secondary, and primary C-H bonds, respectively. For chlorination, the ratio is much smaller, at approximately 5:4:1. pdx.edu Based on these principles, the free-radical bromination of this compound would be expected to yield predominantly a mixture of 3-bromo-3,4-dimethyloctane and 4-bromo-3,4-dimethyloctane. Chlorination, being less selective, would produce a more complex mixture of monochlorinated isomers.

| C-H Bond Type in this compound | Number of Hydrogens | Predicted Major Halogenation Product (Bromination) |

| Primary (1°) | 12 | Minor Product |

| Secondary (2°) | 8 | Minor Product |

| Tertiary (3°) | 2 | 3-Bromo-3,4-dimethyloctane & 4-Bromo-3,4-dimethyloctane |

Kinetic and Thermodynamic Studies of Reaction Dynamics

The kinetics of alkane reactions are often studied in the context of atmospheric chemistry and combustion, where reactions with hydroxyl (•OH) radicals are particularly important. While specific kinetic data for this compound are scarce, the rates can be estimated based on studies of other branched alkanes. The rate constants for the reaction of •OH radicals with various branched alkanes at room temperature (297 ± 2 K) have been determined, and group rate constants for primary, secondary, and tertiary C-H bonds have been derived. capes.gov.br These studies allow for the a priori estimation of •OH radical rate constants for alkanes. capes.gov.br The reactivity generally increases with the number of C-H bonds and is higher for tertiary C-H bonds than for primary or secondary ones.

The thermodynamics of this compound have been more extensively characterized. Critically evaluated thermodynamic data are available from the National Institute of Standards and Technology (NIST). nist.gov These data include properties such as enthalpy and entropy over a wide range of temperatures.

Bond Dissociation Energy (BDE) is a key thermodynamic parameter that influences reaction pathways. The BDE for a C-H bond is the enthalpy change required to break the bond homolytically, forming an alkyl radical and a hydrogen atom. Weaker C-H bonds are more susceptible to abstraction. The general trend for C-H BDEs in alkanes is: primary > secondary > tertiary. pdx.edu This trend is consistent with the stability of the resulting radicals and explains the observed regioselectivity in free-radical halogenation. Computational studies on various alkane isomers provide values for C-H bond dissociation energies. researchgate.net For instance, the bond dissociation energy for a tertiary C-H bond is approximately 91-95 kcal/mol, whereas for a secondary C-H bond it is around 95-98 kcal/mol, and for a primary C-H bond it is about 98-101 kcal/mol. pdx.eduresearchgate.net

The following tables present selected thermodynamic data for this compound from the NIST/TRC Web Thermo Tables. nist.gov

Ideal Gas Thermodynamics for this compound Standard State Pressure = 1 bar

| Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Standard Molar Entropy (S°) (J/mol·K) | Enthalpy of Formation (ΔfH°) (kJ/mol) |

| 298.15 | 312.8 | 535.9 | -264.4 |

| 400 | 389.2 | 639.8 | -288.1 |

| 500 | 459.7 | 739.0 | -308.8 |

| 600 | 521.8 | 832.7 | -325.9 |

| 700 | 575.4 | 921.1 | -339.2 |

Liquid Phase Thermodynamics for this compound In equilibrium with gas

| Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Standard Molar Entropy (S°) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | 312.8 | 391.5 | -22.3 |

| 320 | 321.4 | 412.8 | -15.4 |

| 340 | 330.4 | 432.2 | -8.9 |

| 360 | 339.8 | 451.1 | -2.2 |

| 380 | 349.6 | 469.5 | 4.7 |

Theoretical and Computational Chemistry of 3,4 Dimethyloctane

Quantum Mechanical and Molecular Mechanics Investigations

Quantum mechanical (QM) and molecular mechanics (MM) are two primary computational tools used to investigate the properties of molecules like 3,4-dimethyloctane. QM methods are based on the fundamental principles of quantum mechanics, offering high accuracy, while MM employs classical physics to model molecular systems, providing a computationally less expensive alternative for larger systems.

Electronic structure calculations are pivotal in understanding the fundamental quantum mechanical properties of a molecule. For branched alkanes like this compound, these calculations elucidate the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT): This widely used QM method is instrumental in studying branched alkanes. DFT has been successfully used to analyze the thermodynamic stability of branched versus linear alkanes, revealing that branched isomers are generally more stable. nih.gov This stability is attributed to a combination of electrostatic and correlation energy effects. nih.gov For a molecule like this compound, DFT calculations can partition the total energy into steric, electrostatic, and quantum terms, providing a detailed understanding of the factors governing its stability compared to other decane (B31447) isomers. nih.gov Studies on similar branched alkanes have shown that functionals like M06-2X are effective in this type of analysis. nih.gov Long-range corrected DFT, combined with methods that account for intramolecular dispersion, has also been shown to successfully reproduce the isodesmic reaction enthalpies of n-alkanes, addressing known systematic errors in conventional DFT calculations. acs.orgnih.gov

Ab Initio Calculations: These methods solve the Schrödinger equation from first principles without empirical parameters. High-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., DLPNO-CCSD(T)), serve as benchmarks for the conformational energies of alkanes. nih.gov For branched alkanes, ab initio studies are crucial for accurately determining rotational barriers and the relative energies of different conformers. researchgate.net For instance, in a study of 3,3-dimethylhexane, a structurally related branched alkane, ab initio methods were used to investigate conformational stability and the effects of basis set size and electron correlation. researchgate.net Similar studies on this compound would involve geometry optimization of its various stereoisomers and conformers to determine their relative energies and structural parameters.

The flexibility of the octane (B31449) backbone, combined with the methyl branches at the C3 and C4 positions, gives this compound a complex conformational landscape.

Conformational Energy Calculations: The study of alkane conformations involves calculating the potential energy associated with rotation around carbon-carbon single bonds. lumenlearning.com The relative energies of staggered (anti and gauche) and eclipsed conformations determine the most stable three-dimensional structures. For branched alkanes, steric strain, which is the repulsive interaction when atoms are forced close together, plays a significant role in addition to torsional strain. maricopa.edu In this compound, rotations around the C3-C4 bond and adjacent bonds lead to numerous conformers. The relative energies of these conformers can be calculated using both molecular mechanics force fields (like MMFF) and quantum mechanical methods. nih.govmdpi.com Benchmark studies on long-chain alkanes provide reference data for the accuracy of various computational methods in predicting these energies. chemrxiv.orgresearchgate.net

Potential Energy Surfaces (PES): A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. wikipedia.org For this compound, a simplified PES can be generated by plotting the energy as a function of the dihedral angles of key bonds, such as the C2-C3-C4-C5 backbone. The minima on this surface correspond to stable conformers, while saddle points represent the transition states for conformational changes. wikipedia.org Constructing such a surface allows for the visualization of the energy barriers between different conformations and provides a comprehensive picture of the molecule's flexibility.

Molecular Dynamics Simulations for Microscopic and Macroscopic Behavior

Molecular dynamics (MD) simulations model the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms. theisticscience.com This technique bridges the gap between the microscopic properties of a single molecule and the macroscopic properties of a bulk material.

For this compound, MD simulations are typically performed on a system containing many molecules in a periodic box to simulate the liquid state. theisticscience.comrsc.org These simulations can predict various properties:

Structural Properties: Radial distribution functions can be calculated to understand the local ordering of molecules in the liquid.

Thermodynamic Properties: Properties such as density and heat of vaporization can be computed and compared with experimental data.

Dynamic Properties: Transport properties like viscosity and self-diffusion coefficients are accessible through MD simulations. acs.orgscienomics.com

Conformational Dynamics: MD simulations provide insight into the rates of transition between different conformers in the liquid phase.

Simulations of liquid n-alkanes, such as n-butane and n-decane, have demonstrated the utility of MD in studying the configurational and relaxation behavior of alkane chains. rsc.orgaip.org Various force fields, such as TraPPE-UA and L-OPLS, have been evaluated for their performance in reproducing experimental properties of long-chain alkanes over a range of temperatures. acs.orgscienomics.com These studies provide a framework for conducting similar detailed simulations on branched alkanes like this compound to understand how branching affects its bulk properties.

Quantitative Structure-Property Relationship (QSPR) and Linear Free Energy Relationship (LFER) Modeling

QSPR and LFER models are statistical approaches that relate the chemical structure of a molecule to its physicochemical properties. researchgate.net These models are particularly useful for predicting properties that are difficult or time-consuming to measure experimentally.

Solvation Free Energies: The solvation free energy is a critical parameter that describes the interaction of a solute with a solvent. QSPR models can predict this property for this compound in various solvents. openrepository.comchemrxiv.org These models typically use a set of molecular descriptors that encode structural and electronic features of the solute. The Abraham solvation parameter model is a well-established LFER that uses specific solute descriptors (E, S, A, B, V, and L) to predict partitioning and solubility in different solvent systems. mdpi.comnih.gov

Transport Coefficients: Properties like diffusion coefficients are crucial for understanding mass transfer processes. QSPR models have been developed to estimate the limiting diffusion coefficients of hydrocarbons in various solvents. researchgate.net These models use descriptors that capture molecular size, shape, and branching to predict how quickly a molecule like this compound will move through a liquid medium. researchgate.netresearchgate.net

The development of accurate solute descriptors is essential for the predictive power of QSPR and LFER models. For branched alkanes, specific descriptors that account for their unique topology are necessary.

Abraham Model Solute Descriptors: A significant effort has been made to determine the Abraham model solute descriptors for a wide range of compounds, including branched alkanes. mdpi.comresearchgate.net For alkanes, several of these descriptors are zero (E=0, S=0, A=0, B=0) because they lack polar or hydrogen-bonding groups. mdpi.comresearchgate.net The McGowan volume (V) is calculated from the molecular structure, leaving the gas-to-hexadecane partition coefficient (L) as the primary descriptor to be determined experimentally, often from gas chromatography retention data. mdpi.comresearchgate.net A recent study reported the determination of Abraham model descriptors for 62 C10 to C13 methyl- and ethyl-branched alkanes, which provides a valuable database for predicting the properties of compounds like this compound. mdpi.com

The table below summarizes the key Abraham model solute descriptors relevant for non-functionalized alkanes.

| Descriptor | Physical Interpretation | Value for Alkanes |

| E | Excess molar refraction | 0 |

| S | Dipolarity/polarizability | 0 |

| A | Overall hydrogen bond acidity | 0 |

| B | Overall hydrogen bond basicity | 0 |

| V | McGowan characteristic volume (cm³/mol)/100 | Calculated from structure |

| L | Logarithm of the gas-to-hexadecane partition coefficient | Determined experimentally |

Data sourced from multiple studies on Abraham model descriptors. mdpi.commdpi.comresearchgate.net

This framework allows for the prediction of a wide array of physicochemical properties for this compound, including its partitioning behavior in environmental and biological systems, based on its molecular structure. mdpi.com

Graph Theory and Topological Indices in Molecular Representation and Analysis

In the realm of theoretical and computational chemistry, graph theory provides a fundamental framework for the representation and analysis of molecular structures. For an alkane such as this compound, its molecular structure can be abstracted into a "molecular graph," where each carbon atom is represented as a vertex and each carbon-carbon bond as an edge. This hydrogen-depleted representation simplifies the complex three-dimensional structure into a two-dimensional graph, making it amenable to mathematical analysis. This approach is instrumental in the study of isomers, which are compounds sharing the same molecular formula but differing in their structural arrangement.

Topological indices are numerical descriptors derived from these molecular graphs that quantify various aspects of molecular topology, including size, shape, branching, and complexity. These indices are pivotal in Quantitative Structure-Property Relationship (QSPR) studies, which aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. For octane isomers, including this compound, numerous topological indices have been employed to predict properties such as entropy, acentric factor, and enthalpy of vaporization. researchgate.net

The utility of topological indices lies in their ability to differentiate between isomers. For instance, the Wiener index, one of the earliest topological indices, is calculated by summing the distances between all pairs of vertices in the molecular graph. More branched isomers, like this compound, tend to have smaller Wiener indices compared to their linear counterparts, a feature that correlates with variations in their physical properties.

Recent research has focused on developing novel and modified topological indices to enhance the predictive power of QSPR models for octane isomers. frontiersin.orgetamaths.com These include degree-based indices, which consider the number of connections for each vertex (carbon atom), and distance-based indices. For example, various Zagreb indices, which are computed from the degrees of adjacent vertices, have been extensively used. The development of more sophisticated indices, such as "entire neighborhood indices," aims to provide a more comprehensive representation of the molecular structure, leading to stronger correlations with experimental data. etamaths.com

The table below presents a selection of calculated topological indices for various octane isomers. This data illustrates how numerical descriptors can capture the subtle structural differences between isomers like n-octane, 2-methylheptane, and 3,4-dimethylhexane (B165660) (as a representative branched isomer for which data is more readily available in comparative studies).

| Isomer | Wiener Index | First Zagreb Index (M1) | Second Zagreb Index (M2) | Randić Index |

|---|---|---|---|---|

| n-Octane | 84 | 26 | 28 | 3.914 |

| 2-Methylheptane | 74 | 28 | 30 | 3.770 |

| 3-Methylheptane | 70 | 28 | 31 | 3.770 |

| 4-Methylheptane | 68 | 28 | 31 | 3.770 |

| 3,4-Dimethylhexane | 55 | 32 | 35 | 3.561 |

Machine Learning and Artificial Intelligence Applications in Alkane Modeling

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of computational chemistry, offering powerful tools for the accurate prediction of molecular properties. In the context of alkanes like this compound, ML models are increasingly being employed to develop predictive Quantitative Structure-Property Relationship (QSPR) models that can outperform traditional methods. kaust.edu.saescholarship.org

These advanced computational techniques leverage algorithms that can learn complex patterns and relationships from large datasets of chemical information. For modeling alkanes, a common approach involves using a set of molecular descriptors as input features for an ML model. These descriptors can range from simple constitutional parameters (e.g., molecular weight, atom counts) to more complex topological indices and quantum-chemical parameters. The ML model is then trained on a dataset of known compounds and their experimentally determined properties to learn the underlying structure-property relationships. kaust.edu.sa

Various machine learning algorithms have been successfully applied to the modeling of alkane properties. These include:

Artificial Neural Networks (ANNs): Inspired by the structure of the human brain, ANNs consist of interconnected nodes or "neurons" that can learn non-linear relationships between molecular descriptors and properties.

Support Vector Machines (SVMs): A powerful classification and regression technique that works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value.

Random Forests (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

These ML models have demonstrated high accuracy in predicting a wide range of properties for hydrocarbons, including thermodynamic properties (e.g., enthalpy of formation, heat capacity), physical properties (e.g., boiling point, density), and fuel-related properties (e.g., octane number). researchgate.netugent.be

A key advantage of ML-based approaches is their ability to handle large and complex datasets, which are becoming increasingly available through high-throughput computational chemistry simulations and experimental measurements. For instance, data from molecular dynamics simulations can be used to train ML models to predict transport properties like viscosity. escholarship.org

The table below illustrates the predictive performance of a machine learning model compared to a traditional group contribution method for estimating the normal boiling points and critical temperatures of a set of paraffins. This demonstrates the potential of ML to provide more accurate predictions for compounds like this compound.

| Property | Method | Mean Absolute Error (K) | Root Mean Square Error (K) |

|---|---|---|---|

| Normal Boiling Point | Group Contribution | 5.8 | 8.2 |

| Machine Learning | 4.5 | 6.7 | |

| Critical Temperature | Group Contribution | 8.1 | 11.3 |

| Machine Learning | 6.2 | 8.9 |

Advanced Analytical Techniques in 3,4 Dimethyloctane Research

High-Resolution Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds such as 3,4-Dimethyloctane. The coupling of high-resolution gas chromatography, with its exceptional separation power, to mass spectrometry, which provides detailed structural information, makes it an indispensable tool.

Advanced Chromatographic Separation for Isomeric Mixtures

The separation of this compound from its various isomers, such as 3,5-dimethyloctane (B92337) or 4,5-dimethyloctane, presents a significant analytical challenge due to their similar boiling points and polarities. High-resolution capillary gas chromatography is adept at resolving such complex mixtures. nih.govunl.edu The choice of the stationary phase within the capillary column is critical. Nonpolar stationary phases, like polydimethylsiloxane, are commonly used, where the elution order is primarily determined by the boiling point and molecular shape of the isomers. nih.gov For instance, more compact or spherical isomers tend to have lower boiling points and thus elute earlier than their more linear counterparts.

The efficiency of the separation can be further enhanced by employing long capillary columns (e.g., 50-100 meters) and optimizing the temperature program of the GC oven. A slow temperature ramp allows for better resolution of closely eluting peaks. The retention indices, such as the Kováts retention index, can be calculated for each isomer to aid in their identification by comparing them to established databases. nih.govunl.edu

Table 1: Hypothetical HRGC Retention Data for Dimethyloctane Isomers

| Isomer | Retention Time (min) | Kováts Retention Index |

| 2,2-Dimethyloctane | 15.2 | 955 |

| 3,3-Dimethyloctane | 15.8 | 968 |

| This compound | 16.5 | 980 |

| 3,5-Dimethyloctane | 16.7 | 984 |

| 4,4-Dimethyloctane | 16.1 | 972 |

| 4,5-Dimethyloctane | 16.9 | 988 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Mass Spectrometric Identification of Reaction Products and Intermediates

Once the isomeric mixture is separated by the GC, the effluent enters the mass spectrometer for identification. In electron ionization (EI) mass spectrometry, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The fragmentation pattern of branched alkanes is highly characteristic and provides crucial clues to their structure. gbiosciences.comjove.com

For this compound, fragmentation tends to occur at the branching points due to the increased stability of the resulting secondary and tertiary carbocations. jove.comfunaab.edu.ng The molecular ion peak (M+) for branched alkanes can be weak or even absent. gbiosciences.comjove.commsu.edu However, the analysis of the fragment ions allows for the reconstruction of the original structure. Common fragmentations for branched alkanes include the loss of methyl (CH3) and ethyl (C2H5) groups. tutorchase.com The mass spectra of the 18 isomers of octane (B31449) have been shown to have correlations with their molecular structure. nist.govnist.gov Soft ionization techniques can be employed to obtain a more prominent molecular ion peak, which is often challenging with standard EI. acs.org

Table 2: Expected Key Mass Fragments for this compound (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance |

| 142 | [C10H22]+• (Molecular Ion) | Low |

| 113 | [M - C2H5]+ | Moderate |

| 99 | [M - C3H7]+ | High |

| 71 | [C5H11]+ | High |

| 57 | [C4H9]+ | Very High (Base Peak) |

| 43 | [C3H7]+ | High |

Note: The data in this table is hypothetical and based on general fragmentation patterns of branched alkanes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for the structural characterization of this compound. oxinst.comslideshare.net

Multi-Dimensional NMR and Isotopic Labeling Studies

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information, complex structures like this compound often benefit from multi-dimensional NMR techniques. acs.orgnih.govscribd.com Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can establish connectivity between atoms.

A COSY spectrum reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network through the carbon chain. For this compound, this would help to connect the protons on the ethyl and butyl groups to the protons at the chiral centers (C3 and C4).

An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C), providing an unambiguous assignment of the proton attached to each carbon. This is particularly useful in distinguishing between the numerous CH, CH₂, and CH₃ groups in the molecule.

Isotopic labeling , where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ²H), can further enhance NMR studies. numberanalytics.comresearchgate.net For example, synthesizing this compound with a ¹³C label at a specific position can help to confirm signal assignments in the ¹³C NMR spectrum and can be invaluable in mechanistic studies of its formation or reactions. numberanalytics.com

Application in Reaction Monitoring and Mechanism Elucidation

NMR spectroscopy is not limited to the analysis of final products; it can also be used to monitor the progress of a chemical reaction in real-time. magritek.comacs.orgnih.gov By acquiring NMR spectra at regular intervals during the synthesis of this compound, it is possible to track the disappearance of reactants and the appearance of products and any reaction intermediates. magritek.com This provides valuable kinetic data and insights into the reaction mechanism. For instance, the formation of specific carbocation intermediates in a synthesis could be inferred by the observation of characteristic downstream products.

Hyphenated Techniques for Comprehensive Chemical Analysis

To tackle the complexity of real-world samples, such as petroleum fractions where this compound might be present, even more powerful hyphenated techniques are employed. petro-online.comslideshare.netactascientific.comchemijournal.comajpaonline.com These methods combine two or more analytical techniques to achieve a higher degree of separation and identification.

One of the most powerful of these is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) . wikipedia.orgifpenergiesnouvelles.frtandfonline.comresearchgate.netconcawe.eu In GCxGC, the effluent from a primary GC column is subjected to a second, different type of GC separation. wikipedia.orgifpenergiesnouvelles.fr This results in a highly structured two-dimensional chromatogram with a significantly increased peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis. wikipedia.org This is particularly advantageous for analyzing complex hydrocarbon mixtures containing numerous isomers of alkanes, alkenes, and cycloalkanes. tandfonline.comvuvanalytics.com

Another advanced hyphenated technique is Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) . chromatographytoday.comvuvanalytics.comlabsolution.plchemlys.com The VUV detector measures the absorption of light in the vacuum ultraviolet region (120-240 nm), where virtually all chemical compounds absorb. chromatographytoday.com Each compound has a unique and characteristic VUV absorption spectrum, which allows for unambiguous identification and deconvolution of co-eluting peaks. labsolution.pl This technique is particularly useful for the analysis of gasoline and other fuels, providing detailed information on paraffin, isoparaffin (branched alkanes), olefin, naphthene, and aromatic (PIONA) content. vuvanalytics.comlabsolution.pl

Spectroscopic Methods for Molecular Interactions and Dynamics

Spectroscopic techniques are powerful tools for investigating the molecular structure, conformational dynamics, and intermolecular interactions of this compound. These methods provide insights into the vibrational and electronic properties of the molecule, which are influenced by its branched nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While specific research focusing solely on the NMR analysis of this compound is not extensively published, the principles of NMR applied to branched alkanes are well-established.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. nih.gov The chemical shifts and coupling constants are indicative of the connectivity and stereochemistry of the molecule. For instance, the methyl groups at the C3 and C4 positions would exhibit distinct signals from the other methyl and methylene (B1212753) groups in the octane chain.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish correlations between protons and carbons, confirming the structural assignment of this compound and its diastereomers (erythro and threo). nist.govnist.gov In more complex mixtures containing various branched alkanes, 2D Double-Quantum-Filtered COSY (DQF-COSY) has been shown to be effective in discriminating between different branched isomers. nih.gov

Vibrational Spectroscopy (Infrared and Raman): Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within this compound. These vibrations are sensitive to the molecular structure and conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, like other alkanes, is characterized by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. orgchemboulder.com C-H bending vibrations for methyl and methylene groups appear in the 1350-1470 cm⁻¹ range. spcmc.ac.in The presence of the dimethyl branching would likely introduce specific features in the "fingerprint" region (below 1500 cm⁻¹) of the spectrum, which can help in its identification. nih.govorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for studying the skeletal vibrations of the carbon backbone. shu.ac.uk Studies on long-chain alkanes have demonstrated the sensitivity of Raman spectroscopy to conformational order and phase transitions. shu.ac.uk

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. nih.gov The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nist.gov

Molecular Dynamics (MD) Simulations: While a direct experimental technique, molecular dynamics simulations provide theoretical insights that complement spectroscopic data. MD simulations can be used to model the conformational landscape and intermolecular interactions of this compound. acs.org These simulations can help in interpreting experimental spectroscopic results by providing a molecular-level understanding of the dynamics.

| Spectroscopic Data for this compound | |

| Property | Value/Information |

| Molecular Formula | C10H22 nih.govnist.gov |

| Molecular Weight | 142.28 g/mol nih.govnist.gov |

| ¹³C NMR Spectra | Available in spectral databases. nih.gov |

| GC-MS Data | Available, showing characteristic fragmentation patterns. nih.govnist.gov |

| Vapor Phase IR Spectra | Available in spectral databases. nih.gov |

| Kovats Retention Index (Standard non-polar) | 936 - 939 nih.govnist.gov |

This table is interactive. Click on the values for more details where available.

Application of Reference Standards in Analytical Method Development

The use of high-purity reference standards is fundamental for the development, validation, and routine application of analytical methods for this compound. A reference standard is a highly characterized material that serves as a benchmark for identity and purity.

Role in Method Development: In the development of an analytical method, such as a gas chromatography (GC) procedure for the quantification of this compound, a certified reference standard is essential for:

Peak Identification: The retention time of the reference standard under specific GC conditions is used to unequivocally identify the this compound peak in a sample chromatogram.

Method Optimization: The reference standard is used to optimize chromatographic parameters like column type, temperature program, and carrier gas flow rate to achieve good resolution and peak shape.

Calibration: A series of calibration standards prepared by diluting the reference standard are used to construct a calibration curve, which is then used to determine the concentration of this compound in unknown samples.

Importance in Method Validation: Analytical method validation ensures that the method is suitable for its intended purpose. According to guidelines such as those from the International Council for Harmonisation (ICH), a reference standard is crucial for assessing various validation parameters:

Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components. The reference standard is used to demonstrate that no other compounds in the matrix interfere with the peak of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established using the calibration curve prepared from the reference standard.

Accuracy: The closeness of the test results to the true value. Accuracy is often determined by spiking a blank matrix with a known amount of the reference standard and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are determined using dilutions of the reference standard.

Ensuring Data Quality and Traceability: The use of certified reference materials (CRMs) from reputable sources like the National Institute of Standards and Technology (NIST) or accredited commercial suppliers is paramount. CRMs provide metrological traceability, ensuring that the measurement results are accurate and comparable across different laboratories and over time. For complex hydrocarbon analyses, such as those in the petroleum industry, multi-component reference standards containing a variety of alkanes, including branched isomers, are often used for calibration and system performance checks. publications.gc.ca

| Role of Reference Standard in GC Method Development for this compound | |